2H-Azirine 2H-Azirine 2H-azirine is an azirine.
Brand Name: Vulcanchem
CAS No.: 157-16-4
VCID: VC20986031
InChI: InChI=1S/C2H3N/c1-2-3-1/h1H,2H2
SMILES: C1C=N1
Molecular Formula: C2H3N
Molecular Weight: 41.05 g/mol

2H-Azirine

CAS No.: 157-16-4

Cat. No.: VC20986031

Molecular Formula: C2H3N

Molecular Weight: 41.05 g/mol

* For research use only. Not for human or veterinary use.

2H-Azirine - 157-16-4

Specification

CAS No. 157-16-4
Molecular Formula C2H3N
Molecular Weight 41.05 g/mol
IUPAC Name 2H-azirine
Standard InChI InChI=1S/C2H3N/c1-2-3-1/h1H,2H2
Standard InChI Key NTJMGOWFGQXUDY-UHFFFAOYSA-N
SMILES C1C=N1
Canonical SMILES C1C=N1

Introduction

Structural Characteristics of 2H-Azirines

The unique structural features of 2H-azirines contribute significantly to their chemical behavior and reactivity. The three-membered heterocyclic ring of 2H-azirines contains a carbon-nitrogen double bond, making them the smallest unsaturated nitrogen-containing heterocycles . This arrangement creates considerable ring strain, which plays a crucial role in their chemical reactivity. The strain energy of the three-membered ring combined with the presence of the C=N double bond makes 2H-azirines particularly susceptible to ring-opening reactions and transformations.

Crystal structure analyses of various 2H-azirine derivatives have revealed interesting structural properties. For 3-amino-2H-azirines, X-ray crystallographic studies have shown that the formal N-C single bond (N1-C2) is remarkably long, measuring around 1.57 Å in most cases . The C=N double bond (C3-N1) typically measures around 1.27-1.29 Å, while the C2-C3 bond is approximately 1.43-1.44 Å . The bond angles within the azirine ring are highly strained, with the N1-C2-C3 angle typically around 49-50°, the C3-N1-C2 angle around 59°, and the N1-C3-C2 angle around 70-71° . These measurements highlight the significant deviation from ideal bond angles, underscoring the inherent strain in the azirine system.

More complex 2H-azirine structures can adopt interesting crystal packing arrangements. For instance, 2,3-diphenyl-2H-azirine crystallizes in a hexagonal structure with helical arrangements surrounding voids in the crystal lattice . This particular structural arrangement provides stability under pressure, with the compound maintaining its molecular structure up to at least 8 GPa at room temperature . The compression of the crystal structure under pressure is accompanied by a reduction in void size within the helical framework, demonstrating how the molecular packing can compensate for the inherent strain of the azirine ring .

Spectroscopic Properties

The spectroscopic properties of 2H-azirines provide valuable insights into their electronic structure. Photoelectron spectroscopy studies have determined the ionization energy of the parent 2H-azirine. The vertical ionization energy has been measured at 10.58 eV, while the adiabatic ionization energy is reported as 10.1 eV . These values reflect the electronic characteristics of the strained heterocyclic system and provide fundamental data for understanding the reactivity of these compounds in various chemical processes.

Infrared and Raman spectroscopy serve as useful tools for monitoring structural changes in 2H-azirines under different conditions. High-pressure studies using these techniques have shown continuous shifts in vibrational spectra with increasing pressure, indicating the preservation of the molecular structure even under extreme conditions . These spectroscopic signatures can be valuable for tracking 2H-azirines in reaction mixtures and for studying their behavior under various environmental conditions.

Synthesis Methods for 2H-Azirines

The synthesis of 2H-azirines has been extensively studied, with several robust methodologies developed over the years. The most common synthetic approaches include the thermolysis of vinyl azides, oxidation of aziridines, photolysis of isoxazoles, and the Neber rearrangement . Each of these methods offers distinct advantages depending on the desired substitution pattern and functional group compatibility.

The thermolysis of vinyl azides represents one of the most widely employed methods for preparing 2H-azirines. This reaction proceeds through the formation of a nitrene intermediate, which subsequently undergoes cyclization to yield the azirine ring . The vinyl azide precursors can be prepared through various methods, including the reaction of α-bromocarbonyl compounds with sodium azide followed by elimination. A recent advancement in this area involves a sustainable flow-batch approach that enables the straightforward preparation of 2H-azirines from vinyl azides . This method has been demonstrated to be effective for vinyl azides carrying various aryl substituents, including those with chlorine, fluorine, and bromide functionalities, as well as ortho-, meta-, and para-bromophenyl derivatives .

Another important synthetic route is the photolysis of isoxazoles. Due to the weak N-O bond, isoxazole rings tend to collapse under UV irradiation, rearranging to form azirine structures . This method is particularly valuable for synthesizing 2H-azirines with specific substitution patterns that might be challenging to access through other routes. Additionally, the oxidation of aziridines represents a direct approach to introducing unsaturation into the three-membered ring, yielding the corresponding 2H-azirines .

The Neber rearrangement, involving the intramolecular cyclization of ketoxime derivatives, has emerged as a versatile method for 2H-azirine synthesis. A notable development in this area is the modular synthesis of 2,3-diaryl-2H-azirines from ketoxime acetates via Cs₂CO₃-mediated cyclization . This approach utilizes easily available starting materials and provides a general synthetic route to 2,3-diaryl-2H-azirines in good to excellent yields under mild conditions . The methodology has demonstrated scale-up applicability, with successful gram-scale reactions reported .

Recent Synthetic Advances

Recent advances in 2H-azirine synthesis have expanded the synthetic toolkit available to chemists. Innovative methods developed between 2019 and 2023 include C-H bond activation, functionalization of alkynes, and multi-step synthetic approaches . These newer methodologies complement traditional approaches and often allow for milder reaction conditions, broader substrate scope, or improved regioselectivity.

The isomerization of isoxazoles represents another valuable synthetic route to 2H-azirines. For instance, 2H-azirine-2-carbonyl azides have been synthesized in high yield by the reaction of sodium azide with 2H-azirine-2-carbonyl chlorides, which are generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles . This approach provides access to reactive heterocyclic building blocks that can undergo further transformations to yield various nitrogen-containing compounds.

Another innovative approach involves the Cs₂CO₃-mediated cyclization of ketoxime acetates. This methodology offers a modular route to 2,3-diaryl-2H-azirines under mild conditions . The reaction utilizes easily available starting materials and provides good to excellent yields of the desired products. Importantly, the 2H-azirines produced through this method can be efficiently converted to various azaheterocycles, demonstrating the synthetic utility of the approach .

Table 1. Selected Synthetic Methods for 2H-Azirines

MethodStarting MaterialConditionsKey FeaturesReference
Thermolysis of vinyl azidesVinyl azidesHeatForms nitrene intermediate
Photolysis of isoxazolesIsoxazolesUV irradiationUtilizes weak N-O bond
Oxidation of aziridinesAziridinesOxidizing agentsDirect introduction of unsaturation
Neber rearrangementKetoxime derivativesVarious conditionsVersatile for different substitution patterns
Cs₂CO₃-mediated cyclizationKetoxime acetatesCs₂CO₃, mild conditionsGood to excellent yields, scalable
Fe(II)-catalyzed isomerization5-ChloroisoxazolesFe(II) catalystAccess to carbonyl azide derivatives
Flow-batch approachVinyl azidesFlow chemistry conditionsSustainable methodology

Chemical Reactions of 2H-Azirines

The chemical reactivity of 2H-azirines is predominantly governed by the strain of the three-membered ring and the polarized nature of the C=N double bond. These structural features make 2H-azirines versatile synthetic intermediates that can undergo a wide range of transformations. The primary reaction pathways include photolysis to generate nitrile ylides, ring-opening reactions, and hydrolysis to aminoketones .

Photolysis of 2H-azirines under wavelengths below 300 nm represents an efficient method for generating nitrile ylides. These dipolar intermediates can be trapped by various dipolarophiles to yield heterocyclic compounds such as pyrrolines . This photochemical reaction pathway provides access to complex nitrogen-containing heterocycles that would be challenging to synthesize through alternative routes. The reaction's versatility makes it a valuable tool in the synthesis of natural products and pharmaceutically relevant compounds.

The strained azirine ring readily undergoes ring-opening reactions, serving as both a nucleophile and an electrophile depending on the reaction conditions . Recent studies have focused on various transformations including [3+n] ring-expansion reactions, nucleophilic addition to the C=N double bond, or continuous nucleophilic addition followed by cyclization . One of the critical challenges in this area is achieving selective opening of specific bonds within the strained azirine ring, which can sometimes be accomplished using metal catalysts, photocatalysis, or a combination of both approaches .

Hydrolysis represents another important transformation of 2H-azirines, leading to the formation of aminoketones . These products are susceptible to self-condensation, which can lead to more complex structures. The reaction conditions must be carefully controlled to prevent unwanted side reactions. Additionally, 2H-azirines can participate in cycloaddition reactions, serving as valuable building blocks for the construction of larger heterocyclic systems.

Reactions with Nucleophiles

2H-Azirines demonstrate interesting reactivity toward nucleophilic reagents, particularly thiols. 2H-Azirine-2-carboxamides have been designed to function as a new type of bifunctional thiol linker under very mild reaction conditions . The cleavage of the C=N double bond in 2H-azirines furnishes an amino amide functional group in situ through a thiol addition and ring-opening process . This reaction proceeds efficiently with a broad scope of thiols and 2H-azirines in the absence of any catalysts at room temperature . Notably, cysteine-containing peptides have been demonstrated to react effectively with 2H-azirines in completely aqueous solutions, highlighting the potential of these compounds in bioconjugate chemistry .

The reaction of 2H-azirines with organolithium reagents has also been explored. For instance, the addition of phenyllithium (PhLi), hexyllithium (HexLi), or butyllithium (BuLi) to 2H-azirines generates NH-aziridines in good yields . This transformation has been successfully implemented in a mixed flow-batch protocol, demonstrating its practical utility . Interestingly, the reaction shows high diastereoselectivity in some cases, with the nucleophile preferentially attacking the less hindered face of the azirine .

Applications of 2H-Azirines

In Organic Synthesis

2H-Azirines serve as valuable building blocks in organic synthesis due to their unique reactivity and structural features. They can be transformed into various nitrogen-containing compounds, including pyrrolines, aziridines, and more complex heterocyclic systems . For instance, 2H-azirines can be efficiently converted to various azaheterocycles through appropriate reaction conditions . This synthetic utility makes them important intermediates in the preparation of complex natural products and pharmaceutically relevant compounds.

The ring-expansion reactions of 2H-azirines provide access to larger nitrogen-containing heterocycles that would be challenging to synthesize through alternative routes. Recent studies have focused on [3+n] ring-expansion reactions, which yield diverse heterocyclic scaffolds . Additionally, 2H-azirine-2-carbonyl azides can undergo the Curtius rearrangement in boiling tert-butanol to give Boc-protected α-aminopyrroles in high yield . Heating of 2-(azidocarbonyl)-1H-pyrroles for a short time in inert solvents leads to the high-yield formation of benzo- and hetero-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones through a 6π electrocyclization process .

The ring-opening reactions of 2H-azirines provide access to acyclic compounds with functional groups that can serve as intermediates in the synthesis of more complex targets. The selective functionalization of the sp3 C-H bond in 2H-azirines has also attracted attention, offering opportunities for late-stage diversification of these scaffolds . These transformations expand the synthetic utility of 2H-azirines and contribute to their value in modern organic synthesis.

In Bioconjugate Chemistry

The potential of 2H-azirines as bifunctional chemical linkers in bioconjugate technology represents an exciting application area. 2H-Azirine-2-carboxamides can react with thiols, including those present in cysteine residues, under very mild conditions . This reaction proceeds efficiently in the absence of any catalysts at room temperature and even works effectively in completely aqueous solutions with cysteine-containing peptides . The process involves the cleavage of the C=N double bond of the 2H-azirine, resulting in the formation of an amino amide functional group through a thiol addition and ring-opening process .

The bioorthogonal nature of this chemistry makes it particularly valuable for protein modification and bioconjugation applications. The reaction's compatibility with aqueous conditions and its efficiency at room temperature align well with the requirements for biological applications. This methodology offers a new approach for the site-specific modification of cysteine residues in proteins, potentially expanding the toolkit available for preparing protein-drug conjugates, imaging agents, and other bioconjugates.

Biological Activity and Medicinal Applications

2H-Azirine derivatives exhibit diverse biological activities, making them interesting scaffolds for medicinal chemistry research. Natural products containing the 2H-azirine ring, though rare, include compounds like azirinomycin (a naturally occurring antibiotic isolated from a strain of the soil bacterium Streptomyces aureus) and dysidazirine . Synthetic 2H-azirine derivatives have shown promising biological properties, including antibacterial, antifungal, and cytotoxic activities .

Studies on 2H-azirine-2-azetidinones have demonstrated cytotoxicity against various tumor cell lines, including leukemia (HL-60), colon cancer (HCT-8), melanoma (MDA-MB-435), and CNS cancer (SF-295) . Investigations into the mechanism of cell growth inhibition suggested that these compounds induce apoptosis . This cytotoxic activity highlights the potential of 2H-azirine derivatives as leads for anticancer drug development.

The structural diversity that can be achieved through various synthetic approaches to 2H-azirines allows for the systematic exploration of structure-activity relationships. Recent studies have focused on improving the biological activity of 2H-azirine derivatives through synthetic modifications . The stability of certain 2H-azirine derivatives enables reproducible results in biological experiments, suggesting their potential utility in drug discovery efforts .

Recent Advances in 2H-Azirine Chemistry

The period from 2019 to 2023 has witnessed significant advances in 2H-azirine chemistry, with innovations in both synthetic methodologies and applications. Recent studies have expanded the scope of 2H-azirine synthesis, developing more efficient and selective approaches to these valuable heterocycles . Additionally, novel reactivity patterns have been discovered, enhancing the utility of 2H-azirines in organic synthesis and other fields.

One notable area of advancement involves the selective functionalization of 2H-azirines. Researchers have developed methods for the site-selective functionalization of the sp3 C-H bond in 2H-azirines, offering opportunities for diversification of these scaffolds . These methods often employ metal catalysts, photocatalysis, or combinations thereof to achieve the desired selectivity . Such advances expand the synthetic utility of 2H-azirines and enable the preparation of derivatives with specific substitution patterns that might be challenging to access through traditional methods.

Another significant development involves the use of flow chemistry for the preparation of 2H-azirines. A sustainable flow-batch approach has been developed that enables the straightforward preparation of 2H-azirines and their stereoselective transformation into highly functionalized NH-aziridines . This methodology demonstrates the potential of continuous-flow technologies in enhancing the efficiency and sustainability of 2H-azirine synthesis.

Recent studies have also explored the behavior of 2H-azirines under extreme conditions. For instance, the high-pressure behavior of 2,3-diphenyl-2H-azirine has been examined to above 10 GPa using diamond anvil cell techniques . These investigations revealed that the molecular structure is preserved to at least 8 GPa at room temperature, with the structural stability attributed to the reduction in void size within the helical framework despite the inherent strain and reactivity of the molecule . Such studies provide insights into the fundamental properties of 2H-azirines and might inform their application in specialized environments.

Physical Properties and Stability

The physical properties of 2H-azirines are influenced by their unique structural features, particularly the strained three-membered ring and the C=N double bond. The parent 2H-azirine has a molecular weight of 41.0519 g/mol and exists as a highly reactive species . The ionization energy of 2H-azirine has been determined using photoelectron spectroscopy, with the vertical ionization energy measured at 10.58 eV and the adiabatic ionization energy at 10.1 eV . These values provide insights into the electronic structure of the azirine system and its behavior in various chemical processes.

Despite their inherent strain and reactivity, certain 2H-azirine derivatives exhibit remarkable stability under specific conditions. For instance, 2,3-diphenyl-2H-azirine has been shown to maintain its molecular structure under high pressure, up to at least 8 GPa at room temperature . This stability is attributed to the crystal packing arrangement, which features interesting helices surrounding voids in the structure . The compression of these voids under pressure helps stabilize the structure despite the inherent strain of the azirine ring .

The thermal stability of 2H-azirines varies depending on their substitution pattern. While some derivatives decompose at relatively low temperatures, others can withstand moderate heating. This variability in thermal stability has implications for the synthesis and handling of these compounds. The photochemical behavior of 2H-azirines is characterized by their conversion to nitrile ylides upon irradiation with UV light (wavelengths below 300 nm) . This photoreactivity must be considered when handling 2H-azirines, particularly in solution, to prevent unintended transformations.

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